![molecular formula C12H10N2O3S B12348069 methyl 4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B12348069.png)
methyl 4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate is an organic compound that belongs to the class of thiazolidine derivatives. Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. The presence of sulfur and nitrogen in the thiazolidine ring enhances their pharmacological properties, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of benzoic acid derivatives with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction conditions often require refluxing the mixture to achieve the desired esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, has been explored to minimize waste and improve the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and substituted aromatic compounds. These products can have distinct properties and applications in different fields .
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s thiazolidine moiety is of interest in the study of enzyme inhibitors and other biologically active molecules.
Wirkmechanismus
The mechanism of action of methyl 4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate involves its interaction with specific molecular targets and pathways. The thiazolidine moiety can interact with enzymes and proteins, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The presence of the imino and oxo groups in the thiazolidine ring contributes to its reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiazolidine derivatives such as:
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Thiazolidine-4-one: Explored for its antimicrobial and anticancer properties.
Uniqueness
Methyl 4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate is unique due to its specific substitution pattern and the presence of both imino and oxo groups in the thiazolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C12H10N2O3S |
|---|---|
Molekulargewicht |
262.29 g/mol |
IUPAC-Name |
methyl 4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate |
InChI |
InChI=1S/C12H10N2O3S/c1-17-11(16)8-4-2-7(3-5-8)6-9-10(15)14-12(13)18-9/h2-6H,1H3,(H2,13,14,15)/b9-6- |
InChI-Schlüssel |
RVPDAFREEZSBDU-TWGQIWQCSA-N |
Isomerische SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=N)S2 |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)NC(=N)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


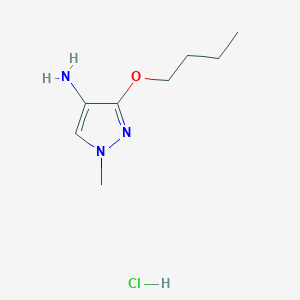
![Methyl 1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidin-1-ium-6-carboxylate](/img/structure/B12348001.png)

![(R)RuCl[(pcymene)(DMBINAP)]Cl](/img/structure/B12348006.png)


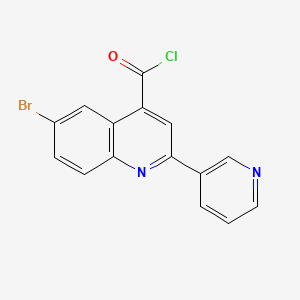
![[2,4-ditert-butyl-5-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl] methyl carbonate](/img/structure/B12348048.png)

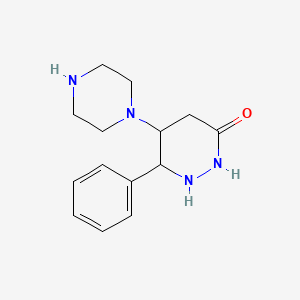
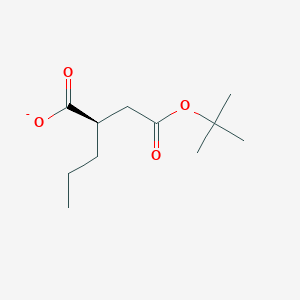
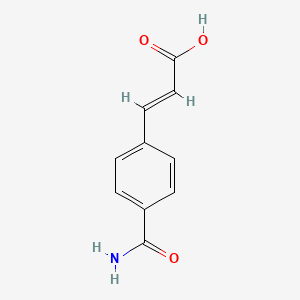

![ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate](/img/structure/B12348092.png)
